![molecular formula C19H21ClN2O2 B2610921 (4-Chlorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379970-33-7](/img/structure/B2610921.png)
(4-Chlorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
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Description
The compound “(4-Chlorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone” is a complex organic molecule that contains a piperidine ring, a pyridine ring, and a phenyl ring. The piperidine ring is a common motif in many pharmaceuticals and natural products due to its versatility and the variety of reactions it can undergo. The pyridine ring is a basic heterocyclic aromatic ring, similar to benzene but with one CH replaced by a nitrogen atom . The phenyl ring is a common structural unit in organic chemistry, and the chlorine substitution at the 4-position could potentially make this compound more reactive or change its physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, involves a piperidine ring attached to a pyridine ring and a phenyl ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these rings and the presence of any chiral centers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could increase its reactivity and polarity. The piperidine and pyridine rings could also influence its solubility and stability .Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-chlorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-11-18(8-9-21-14)24-13-15-3-2-10-22(12-15)19(23)16-4-6-17(20)7-5-16/h4-9,11,15H,2-3,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACCVPAUVLXKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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